4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is classified as a thienopyrimidine derivative. Thienopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The compound is synthesized from various precursors involving pyrimidine and thiophene structures, which are common in many biologically active molecules .
The synthesis of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine typically involves several key steps:
The molecular structure of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. Key features include:
Quantitative analyses such as molecular weight (approximately 218.7 g/mol) and melting point (which can vary based on purity) provide additional insights into its physical characteristics .
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine participates in various chemical reactions that are significant for its applications:
The mechanism of action for 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is primarily associated with its ability to interact with specific biological targets:
The physical and chemical properties of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine include:
These properties are critical for determining practical applications in pharmaceutical formulations and biological assays .
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine has several important applications:
Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry, first gaining significant attention in the 1960s as a bioisostere of purine nucleobases. Its structural analogy to adenine—a key component of DNA and RNA—enables mimicry of endogenous signaling molecules, facilitating interactions with diverse biological targets [1] [3]. Early research focused on the core’s synthetic accessibility via Gewald reactions or cyclization of 2-aminothiophene-3-carbonitrile derivatives, which provided routes to explore structure-activity relationships (SAR) [3] [9]. By the 2000s, Litvinov’s seminal reviews cataloged three isomeric forms (thieno[2,3-d]-, [3,2-d]-, and [3,4-d]pyrimidines), with the [2,3-d] variant emerging as the most pharmacologically versatile due to its planar geometry and ease of functionalization [5].
The scaffold’s therapeutic relevance expanded with the discovery of derivatives like the EGFR inhibitor Olmutinib (marketed for NSCLC) and the PI3K inhibitor Pictilisib (advanced to clinical trials for solid tumors) [4]. These successes underscored the scaffold’s capacity to target kinases, GPCRs, and nuclear receptors. Notably, >20% of recent oncology patents (2015–2023) incorporate thienopyrimidine cores, reflecting their dominance in kinase inhibitor development [5] [7]. The compound 4-chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine exemplifies this evolution, where strategic substitutions enhance target affinity and physicochemical properties.
Bioactivity in thienopyrimidines is exquisitely sensitive to substituent effects at key positions (C-2, C-4, C-6). The 4-chloro group serves as a versatile synthetic handle for nucleophilic displacement, enabling rapid diversification. Chlorine’s electron-withdrawing nature also enhances electrophilicity at C-4, facilitating interactions with catalytic lysine residues in kinases like EGFR [3] [7]. For instance, chloro-substituted analogs exhibit 5–20-fold higher inhibitory potency than their 4-hydroxy or 4-methoxy counterparts in enzymatic assays [5].
The 6-ethyl substituent balances lipophilicity and metabolic stability. Compared to bulkier groups (e.g., phenyl), ethyl optimizes hydrophobic pocket filling in targets such as ERα and respiratory complex I (NuoD). In Helicobacter pylori inhibitors, ethyl at C-6 improved MIC values to 0.002 μg/mL by enhancing membrane permeability [2]. Conversely, polar groups at C-6 (e.g., hydroxyethyl) reduce activity due to impaired target engagement [10].
The 2-isopropyl moiety provides steric modulation critical for selectivity. Isopropyl’s branched topology impedes off-target binding by enforcing a specific orientation within ATP pockets. Docking studies reveal van der Waals contacts with residues like Met793 in EGFR and Leu525 in ERα, contributing to sub-μM affinity [7] [10]. Replacing isopropyl with linear propyl diminishes potency by 40–60%, underscoring the role of steric bulk [7].
Table 1: Bioactivity Modulation by Substituents in Key Thienopyrimidine Derivatives
Compound | R4 | R6 | R2 | Target (IC50) | Activity Enhancement |
---|---|---|---|---|---|
ML192 (Reference) | H | H | H | GPR55 (1.55 μM) | Baseline |
CID655864 | Cyclopropyl | H | H | GPR55 (0.87 μM) | 1.8-fold vs. ML192 |
Compound 24 | Cl | H | (CH3)2CH | GPR55 (0.48 μM) | 3.2-fold vs. ML192; sub-μM activity |
Thienopyrimidine 2a | Cl | Ph | Cl | ERα (14 nM) | Binds ERα LBD; 93% efficacy vs. estradiol |
H. pylori Inhibitor 10 | Cl | CH2CH3 | CH3 | H. pylori (IC50 = 0.002 μg/mL) | >100-fold vs. clarithromycin |
Table 2: Position-Specific Roles of Substituents in 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine
Position | Substituent | Key Functions | Structural Insights |
---|---|---|---|
C-4 | Chloro | - Electrophilic center for nucleophilic displacement - Enhances binding to catalytic lysine in kinases - Withdraws electrons to polarize the pyrimidine ring | Displacement with amines yields analogs with improved solubility and target affinity |
C-6 | Ethyl | - Optimizes logP for membrane permeability - Fills hydrophobic subpockets (e.g., ERα LBD) - Balances steric bulk and metabolic stability | Linear alkyl chain minimizes oxidative metabolism while enhancing entropic binding gains |
C-2 | Isopropyl (propan-2-yl) | - Enforces torsional restraint for selective binding - Generates van der Waals contacts with hinge residues - Blocks solvent exposure of the binding cleft | β-branching disrupts π-stacking with off-target hydrophobic residues |
The synergy of these groups creates a "molecular blueprint" for target engagement. For example, in 4-chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine, the chloro group anchors covalent or polar interactions, while ethyl and isopropyl fine-tune hydrophobic complementarity. This triad enables activity against divergent targets—from bacterial enzymes to human kinases—validating the scaffold’s versatility [2] [7] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: 117960-49-3